Estradiol 3-enanthate is a synthetic ester of 17β-estradiol, a naturally occurring estrogen steroid hormone. It is classified as a long-acting estrogen, due to the presence of the enanthate ester, which allows for slow release into the bloodstream after administration [, ]. In scientific research, Estradiol 3-enanthate is primarily used to investigate the effects of estrogen on various physiological processes in animal models [, ]. It is also utilized in in vitro studies to understand the cellular and molecular mechanisms of estrogen action [, ].
Estradiol 3-Enanthate is synthesized from estradiol through the esterification process with enanthic acid, also known as heptanoic acid. This transformation classifies it as a steroid hormone, specifically a C17β fatty acid ester of estradiol. It belongs to the broader category of estrogens, which are critical in regulating various physiological processes in both females and males.
The synthesis of Estradiol 3-Enanthate involves the following steps:
Estradiol 3-Enanthate has a complex molecular structure characterized by the presence of a steroid nucleus with an attached enanthate side chain. Its chemical formula is , and its molecular weight is approximately 362.51 g/mol. The structure can be represented as follows:
Estradiol 3-Enanthate can undergo several chemical reactions:
Estradiol 3-Enanthate acts primarily as an agonist of the estrogen receptor, which is present in various tissues including the female reproductive organs, breasts, hypothalamus, and pituitary gland.
The compound is typically administered via intramuscular injection, exhibiting high bioavailability through this route. Its pharmacokinetic profile allows for prolonged effects, making it suitable for therapeutic use .
Estradiol 3-Enanthate is widely used in clinical settings for:
Estradiol 3-enanthate (systematic IUPAC name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate) is a semi-synthetic steroid ester with the molecular formula C25H36O3 and a molecular weight of 384.56 g/mol [3] [6]. The compound is formed by esterification of estradiol (C18H24O2) with enanthic acid (heptanoic acid, C7H14O2) at the 3-position phenolic hydroxyl group. This modification increases the parent molecule's molecular weight by 41% due to the C7 acyl chain [3] [6].
Four chiral centers (C8, C9, C13, C14) confer stereospecificity, with the natural estrogen configuration being 8R,9S,13S,14S [6] [10].
Key Functional Groups:
Table 1: Atomic Composition and Bonding in Estradiol 3-Enanthate
Atom Type | Count | Bond Type | Count | Notable Features |
---|---|---|---|---|
Carbon | 25 | C–C | 26 | Tetracyclic core (18C) |
Hydrogen | 36 | C–H | 36 | 4 chiral centers |
Oxygen | 3 | C–O (ester) | 2 | Phenolic ester linkage |
O=O (carbonyl) | 1 | Conjugated carbonyl |
Estradiol esters exhibit distinct pharmacokinetic behaviors due to structural variations in their acyl chains. Estradiol 3-enanthate (E3E) differs from conventional esters like valerate (EV), cypionate (EC), and benzoate (EB), which are esterified at the 17β-position rather than the 3-position [3] [7] [10].
Table 2: Structural and Pharmacokinetic Comparison of Key Estradiol Esters
Ester | Ester Position | Acyl Chain Length | Lipophilicity (logP) | Release Duration |
---|---|---|---|---|
Benzoate (EB) | 17β | Phenyl (C6H5–) | ~6.1 | 1–2 days |
Valerate (EV) | 17β | Pentanoate (C5) | ~7.3 | 7–8 days |
Enanthate (E3E) | 3 | Heptanoate (C7) | ~8.0 | 20–30 days |
Cypionate (EC) | 17β | Cyclopropyl-C5 (C8) | ~8.5 | 11–14 days |
Estradiol 3-enanthate possesses four chiral centers (C8, C9, C13, C17) and a prochiral enanthate carbonyl. The natural configuration (8R,9S,13S,14S,17S) is essential for estrogen receptor binding [4] [6] [10].
Isomer Differentiation: 3-esters and 17-esters are structural isomers, not stereoisomers. The 3-enanthate isomer cannot interconvert with 17-enanthate due to fixed bonding positions.
Receptor Binding Implications:
Relative binding affinity: Estradiol (100%) > E3E (≈25–30%) > 17-enanthate (≈10–15%) due to 17β-hydroxyl being a critical hydrogen bond donor [4] [10].
Spectroscopic Signatures:
Table 3: Key Stereochemical and Isomeric Properties
Property | Estradiol 3-Enanthate | Estradiol 17-Enanthate |
---|---|---|
Chiral Centers | 4 (8R,9S,13S,14S) | 4 (8R,9S,13S,14S) |
Ester Position | Phenolic (C3) | Alcoholic (C17) |
Hydrolysis Rate (t1/2) | 5.6–7.5 days | 5–7 days |
Receptor Binding Affinity | 25–30% of estradiol | 10–15% of estradiol |
Dominant Metabolic Route | Direct hydrolysis to E2 | Oxidation → Estrone → Sulfation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0